N-(4-(2-oxo-2-((4-(pyridin-3-yl)thiazol-2-yl)amino)ethyl)thiazol-2-yl)thiophene-3-carboxamide

Description

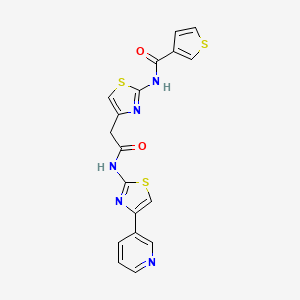

N-(4-(2-oxo-2-((4-(pyridin-3-yl)thiazol-2-yl)amino)ethyl)thiazol-2-yl)thiophene-3-carboxamide is a heterocyclic compound featuring a thiophene-3-carboxamide core linked to a bis-thiazole scaffold. The pyridinyl-substituted thiazole moiety and the 2-oxoethyl bridge distinguish it from simpler thiazole derivatives.

Properties

IUPAC Name |

N-[4-[2-oxo-2-[(4-pyridin-3-yl-1,3-thiazol-2-yl)amino]ethyl]-1,3-thiazol-2-yl]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N5O2S3/c24-15(22-18-21-14(10-28-18)11-2-1-4-19-7-11)6-13-9-27-17(20-13)23-16(25)12-3-5-26-8-12/h1-5,7-10H,6H2,(H,20,23,25)(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCZCONBMPJURCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)CC3=CSC(=N3)NC(=O)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N5O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that thiazole derivatives, which this compound is a part of, exhibit a wide range of biological activities. They have been found to interact with various targets inducing biological effects.

Mode of Action

Thiazole derivatives are known to induce biological effects through various targets. The specific interactions of this compound with its targets would depend on the nature of the substituents on the thiazole ring.

Biological Activity

N-(4-(2-oxo-2-((4-(pyridin-3-yl)thiazol-2-yl)amino)ethyl)thiazol-2-yl)thiophene-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound has a molecular formula of C18H13N7O2S2 and a molecular weight of 423.47 g/mol. It features multiple functional groups, including thiazole, thiophene, and carboxamide moieties, which are critical for its biological activity. The structural complexity suggests potential interactions with various biological targets.

Anticancer Activity

Numerous studies have investigated the anticancer properties of thiazole derivatives, including our compound of interest. The thiazole moiety is known to enhance cytotoxic activity against cancer cell lines.

Case Studies

-

In vitro Studies : Research has shown that compounds containing thiazole rings exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives similar to this compound demonstrated IC50 values in the low micromolar range against A549 (lung adenocarcinoma) and MCF7 (breast cancer) cells .

Compound Cell Line IC50 (µM) N-(4-(... A549 5.0 N-(4-(... MCF7 6.5 - Mechanistic Insights : Molecular docking studies have indicated that the compound may interact with key proteins involved in cancer progression, such as Bcl-2 and tyrosine kinases, suggesting a multi-target approach to its anticancer effects .

Antimicrobial Activity

In addition to anticancer properties, thiazole derivatives have been reported to possess antimicrobial activities. Compounds similar to N-(4-(2-oxo-2... have shown effectiveness against various bacterial strains.

Research Findings

-

Antibacterial Activity : A study evaluating the antibacterial properties of thiazole derivatives found that certain compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

Compound Bacteria MIC (µg/mL) N-(4-(... E. coli 20 N-(4-(... S. aureus 15

Structure–Activity Relationship (SAR)

The biological activity of N-(4-(2-oxo-2... can be significantly influenced by its structural components:

- Thiazole and Thiophene Rings : The presence of these rings has been correlated with enhanced cytotoxicity and antimicrobial activity.

- Substituents on the Pyridine Ring : Variations in substituents on the pyridine moiety can modulate the compound's affinity for biological targets, impacting its overall efficacy .

Comparison with Similar Compounds

Key Observations :

Thiazole vs. Thiazolidinone: Compound 5 (–2) incorporates a thiazolidinone ring (4-oxo-2-thioxo), synthesized via hydrazide intermediates, whereas the target compound retains a non-cyclic 2-oxoethyl group. This structural difference may influence solubility and metabolic stability .

Thiophene Carboxamide Position : The target compound’s thiophene-3-carboxamide differs from the thiophene-2-carboxamide in . Positional isomerism can alter electronic properties and binding affinities in biological targets .

Synthetic Complexity : Compound 7a () demonstrates higher melting points (>270°C) compared to other derivatives, likely due to its rigid triazepine ring and nitro substituent. The target compound’s pyridinylthiazole group may similarly enhance thermal stability .

Pharmacological Potential (Inferred from Analogues)

- Antimicrobial Activity : Thiazole-thiophene hybrids (e.g., ) show promise against microbial pathogens. The pyridinyl group in the target compound may enhance penetration into bacterial membranes .

- Antitumor Activity: Quinazolinone-thiazolidinone hybrids (–2) exhibit antitumor properties via kinase inhibition. The target compound’s bis-thiazole scaffold could mimic ATP-binding domains in kinases .

- Synthetic Accessibility : Yields for triazepine derivatives () exceed 70%, suggesting that the target compound’s synthesis could be optimized using similar cyclization strategies .

Q & A

Basic: What synthetic strategies are effective for preparing this compound, and how can reaction conditions be optimized to improve yield?

Answer:

The compound’s synthesis involves multi-step heterocyclic coupling. Key steps include:

- Thiazole formation : Reacting pyridinyl-thiazole precursors with ethyl oxo intermediates under reflux in ethanol or DMF (yields: 65–76% ).

- Thiophene-carboxamide coupling : Using carbodiimide coupling agents to attach the thiophene-carboxamide moiety .

- Optimization : Higher yields (e.g., 76%) are achieved with ethanol/water (4:1) crystallization and controlled heating (70–80°C). Avoid prolonged reflux to minimize byproducts like hydrolyzed esters .

Basic: Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Answer:

- IR spectroscopy : Identify key functional groups (e.g., C=O at ~1680 cm⁻¹, NH at ~3300 cm⁻¹) to confirm amide and thiazole rings .

- ¹H/¹³C NMR : Assign proton environments (e.g., pyridinyl protons at δ 8.5–9.0 ppm, thiophene protons at δ 6.5–7.5 ppm). Use 2D techniques (COSY, HSQC) to resolve overlapping signals in crowded regions .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to validate the molecular formula .

Advanced: How can computational methods predict the compound’s binding affinity with kinase targets?

Answer:

- Molecular docking : Use software like AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., GSK-3β). Focus on hydrogen bonding between the pyridinyl group and Lys85/Asp200 residues .

- MD simulations : Assess binding stability over 100 ns trajectories to identify critical residues (e.g., hydrophobic interactions with thiophene-carboxamide) .

- Free-energy calculations : Apply MM-PBSA to quantify binding energies, prioritizing derivatives with ΔG < -8 kcal/mol .

Advanced: How should researchers resolve contradictions in NMR data for similar thiophene-carboxamide derivatives?

Answer:

- Signal overlap : Use deuterated solvents (e.g., DMSO-d6) to sharpen peaks and ¹³C DEPT-135 to distinguish CH₂/CH₃ groups .

- Dynamic effects : Variable-temperature NMR can resolve rotameric splitting in flexible sidechains (e.g., ethyl linkers) .

- Stereochemical ambiguity : Compare experimental NOESY correlations with DFT-optimized geometries to assign configurations .

Advanced: What methodologies are recommended for evaluating in vitro biological activity, such as kinase inhibition?

Answer:

- Kinase assays : Use ADP-Glo™ kits to measure IC₅₀ values against recombinant kinases (e.g., EGFR, CDK2). Include staurosporine as a positive control .

- Cytotoxicity screening : Perform MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with dose ranges of 1–100 µM. Normalize to DMSO controls .

- SAR analysis : Modify substituents (e.g., pyridinyl → quinolinyl) and correlate structural changes with activity trends .

Basic: What purification techniques are most effective for isolating this compound from reaction mixtures?

Answer:

- Crystallization : Use ethanol/water (4:1) or DMF to isolate high-purity crystals (melting points: 160–278°C) .

- Column chromatography : Employ silica gel with ethyl acetate/hexane (3:7) for intermediates with polar groups (e.g., free amines) .

- HPLC : Apply C18 columns and acetonitrile/water gradients (0.1% TFA) for final purity >95% .

Advanced: How can researchers address low yields in the final coupling step of the synthesis?

Answer:

- Catalyst screening : Test Pd(PPh₃)₄ or CuI for Suzuki couplings; optimize ligand ratios (e.g., 1:2 Pd:ligand) .

- Solvent effects : Switch from DMF to THF for sterically hindered intermediates to improve solubility .

- Byproduct analysis : Use LC-MS to identify hydrolyzed esters or dimerization products; add scavengers (e.g., molecular sieves) .

Advanced: What strategies enhance the compound’s metabolic stability for in vivo studies?

Answer:

- Structural modifications : Introduce fluorine atoms or trifluoromethyl groups to block CYP450 oxidation sites .

- Prodrug design : Mask the carboxamide as an ethyl ester to improve oral bioavailability .

- Plasma stability assays : Incubate with mouse plasma (37°C, 24h) and monitor degradation via HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.